molecular formula C17H21N3O2 B085181 Cyclo(L-leucyl-L-tryptophyl) CAS No. 15136-34-2

Cyclo(L-leucyl-L-tryptophyl)

Cat. No.: B085181
CAS No.: 15136-34-2
M. Wt: 299.37 g/mol
InChI Key: BZUNCDPEEKFTCX-GJZGRUSLSA-N
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Description

. This compound is a cyclic dipeptide formed by the condensation of the amino acids leucine and tryptophan. Diketopiperazines are known for their diverse biological activities, including antibacterial, antifungal, and antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclo(L-Leu-L-Trp) can be synthesized through various methods, including chemical synthesis and biosynthesis. One common method involves the use of cyclodipeptide synthases (CDPSs), which are enzymes that catalyze the formation of cyclic dipeptides from aminoacyl-tRNAs . In this process, the CDPSs hijack aminoacyl-tRNAs from the ribosomal machinery to form the cyclic dipeptide.

Industrial Production Methods: Industrial production of Cyclo(L-Leu-L-Trp) can be achieved through fermentation processes using microorganisms such as Penicillium. The culture conditions, including the medium composition and fermentation parameters, are optimized to maximize the yield of the desired compound .

Chemical Reactions Analysis

Types of Reactions: Cyclo(L-Leu-L-Trp) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound and enhance its biological activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize Cyclo(L-Leu-L-Trp).

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the compound.

    Substitution: Substitution reactions can be carried out using reagents like halogens or alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Cyclo(L-Leu-L-Trp) can lead to the formation of hydroxylated derivatives, while reduction can yield reduced diketopiperazine analogs .

Properties

IUPAC Name

(3S,6S)-3-(1H-indol-3-ylmethyl)-6-(2-methylpropyl)piperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-10(2)7-14-16(21)20-15(17(22)19-14)8-11-9-18-13-6-4-3-5-12(11)13/h3-6,9-10,14-15,18H,7-8H2,1-2H3,(H,19,22)(H,20,21)/t14-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZUNCDPEEKFTCX-GJZGRUSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)N1)CC2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]1C(=O)N[C@H](C(=O)N1)CC2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10164768
Record name Cyclo(L-leucyl-L-tryptophyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10164768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15136-34-2
Record name Cyclo(L-leucyl-L-tryptophyl)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015136342
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclo(L-leucyl-L-tryptophyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10164768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclo(L-leucyl-L-tryptophyl)
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Customer
Q & A

Q1: How does Cyclo(L-leucyl-L-tryptophyl) interact with its target (the bitter taste receptor) and what are the downstream effects?

A1: The research suggests that Cyclo(L-leucyl-L-tryptophyl) interacts with a receptor that doesn't seem to be strictly defined by a specific conformation or chirality of the molecule []. Instead, the research highlights the importance of hydrophobicity in the binding process []. While the exact receptor remains unidentified, experiments point towards a lecithin-like lipid as a potential binding site within the cell membrane []. This binding likely triggers signaling cascades within taste receptor cells, ultimately leading to the perception of bitterness.

Q2: What is known about the structure-activity relationship (SAR) of Cyclo(L-leucyl-L-tryptophyl) and its bitterness?

A2: The study indicates that the bitterness of Cyclo(L-leucyl-L-tryptophyl) and similar diketopiperazines is strongly correlated with their hydrophobicity []. This implies that modifications to the molecule's structure, particularly those impacting its hydrophobicity, could significantly influence its perceived bitterness. For instance, substituting the leucine or tryptophan residues with more hydrophobic amino acids might enhance the bitterness, while introducing hydrophilic groups could potentially diminish it.

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